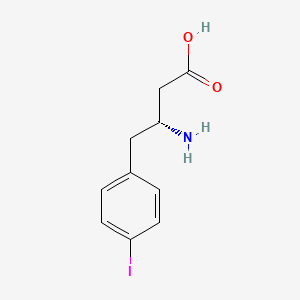

(R)-3-Amino-4-(4-iodophenyl)butanoic acid

Description

Chemical Nomenclature and Classification within Amino Acid Derivatives

Beta-Homophenylalanine Classifications

(R)-3-Amino-4-(4-iodophenyl)butanoic acid is classified as a derivative of a beta-homophenylalanine. nih.govnih.gov This classification is based on its structural similarity to phenylalanine, a natural alpha-amino acid. The "beta" designation indicates that the amino group is attached to the third carbon (the beta-carbon) of the butanoic acid chain, rather than the second carbon (the alpha-carbon) as seen in proteinogenic amino acids. The "homo" prefix signifies that the carbon chain is one methylene (B1212753) group longer than its parent amino acid, phenylalanine. nih.govnih.gov

Unnatural Amino Acid Designation

This compound is also designated as an unnatural amino acid. sigmaaldrich.com Unnatural amino acids, also known as non-proteinogenic amino acids, are not found in the genetic code of any organism. sigmaaldrich.com They are either chemically synthesized or occur naturally through pathways other than protein synthesis. sigmaaldrich.com In the realm of drug discovery and medicinal chemistry, unnatural amino acids are of significant interest. acs.org Their incorporation into peptides can lead to peptidomimetics with enhanced stability, improved oral bioavailability, and increased potency compared to their natural peptide counterparts. sigmaaldrich.com The unique side chains and conformational properties of unnatural amino acids allow for the fine-tuning of the pharmacological profiles of therapeutic peptides. enamine.netacs.org

Stereochemical Significance: Focus on the (R)-Enantiomer

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The "(R)" in its name refers to the specific three-dimensional arrangement of the atoms around the chiral center, which is the beta-carbon atom bonded to the amino group.

Chirality plays a pivotal role in the biological activity of many compounds, as biological systems, such as enzymes and receptors, are themselves chiral. mdpi.com Consequently, different enantiomers of a molecule can exhibit vastly different pharmacological effects. mdpi.com Often, only one enantiomer is responsible for the desired therapeutic activity, while the other may be inactive or even produce undesirable side effects. mdpi.com The focus on the (R)-enantiomer of 3-Amino-4-(4-iodophenyl)butanoic acid in research suggests that this specific stereoisomer is likely the one that interacts more effectively with its biological target. smolecule.com Preliminary studies on its hydrochloride salt have indicated potential neuroprotective effects, suggesting its structural similarity to neurotransmitters may lead to interactions with their receptors. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

(3R)-3-amino-4-(4-iodophenyl)butanoic acid |

InChI |

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

JZJBJZHUZJDMMU-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)I |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to (R)-3-Amino-4-(4-iodophenyl)butanoic Acid

The synthesis of this compound is a multi-stage process that typically begins with commercially available precursors and involves key steps of iodination and chiral resolution. smolecule.com

The synthesis often commences with derivatives of phenylalanine, a natural amino acid that provides a foundational carbon skeleton. smolecule.com Phenylalanine and its analogues are chosen for their structural similarity to the target molecule, possessing the essential phenyl and amino acid moieties. nih.govsigmaaldrich.com Derivatization of the starting material is a critical first step, often involving the protection of the amino and carboxyl groups to prevent unwanted side reactions during subsequent synthetic steps. For example, N-Boc-p-iodo-L-phenylalanine can serve as a precursor, which is then further modified. nih.gov The use of such well-defined precursors streamlines the synthetic route and facilitates the introduction of other functionalities.

The introduction of an iodine atom onto the phenyl ring is a key transformation that imparts unique properties to the molecule. smolecule.com This can be achieved through various iodination strategies. One common approach involves the direct iodination of a phenylalanine derivative. ontosight.ai Another strategy is to start with a pre-iodinated precursor, such as N-Boc-p-iodo-L-phenylalanine. nih.gov For radio-iodination purposes, a common method involves the use of an aryl stannane (B1208499) precursor, like N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine, which can be synthesized from the corresponding iodo-derivative and then subjected to iodination with a radioactive iodine isotope. nih.govnih.gov Alternative methods, such as the Gattermann/Sandmeyer reactions, can also be employed, where a nitrophenylalanyl residue is reduced to an aminophenylalanyl group, diazotized, and then converted to the iodophenylalanyl derivative. iaea.org

Achieving the correct stereochemistry at the C3 position is crucial for the compound's intended activity. Since many synthetic routes may produce a racemic mixture (an equal mixture of both R- and S-enantiomers), a chiral resolution step is essential. smolecule.com

Chiral Chromatography: This technique involves passing the racemic mixture through a column containing a chiral stationary phase. The different interactions between the enantiomers and the stationary phase cause them to travel through the column at different rates, allowing for their separation. mdpi.com This method is widely used for the direct resolution of racemic amino acids and their derivatives. google.com

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to differentiate between enantiomers. For example, an enzyme can selectively catalyze a reaction on one enantiomer of a racemic ester, leaving the other enantiomer unreacted. google.commdpi.com A process involving the selective cyclization of the (S)-enantiomer of a 3-aryl-4-aminobutyric acid ester using α-chymotrypsin leaves the desired (R)-enantiomer, which can then be isolated. google.com Classical resolution through the formation of diastereomeric salts with a chiral acid is another established method. ut.ac.ir

For practical applications in research, which are often conducted in aqueous media, the free base of this compound is typically converted into its hydrochloride salt. smolecule.com This is achieved by reacting the compound with hydrochloric acid. The resulting salt exhibits enhanced water solubility and stability, which is crucial for biological and chemical studies. smolecule.com

Protection and Deprotection Strategies in Synthesis (e.g., Boc, Fmoc)

In the synthesis of complex molecules like this compound, protecting groups are indispensable for temporarily masking reactive functional groups, particularly the amino group, to prevent them from participating in unwanted side reactions. altabioscience.com The two most common amine protecting groups in modern peptide and amino acid synthesis are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). americanpeptidesociety.org

The Boc group is stable under basic conditions but is readily removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.org This acid-lability makes it orthogonal to the base-labile Fmoc group. organic-chemistry.org Boc protection is often introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. google.com

| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | (CH₃)₃C-O-CO- | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org | Stable to bases and nucleophiles; orthogonal to Fmoc group. organic-chemistry.org |

| Fmoc (9-fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂- | Fmoc-Cl or Fmoc-OSu total-synthesis.com | Basic (e.g., 20% Piperidine in DMF) americanpeptidesociety.orgwikipedia.org | Mild deprotection conditions; stable to acids; UV-active for monitoring. wikipedia.org |

Derivatization Reactions and Functional Group Transformations (e.g., Esterification, Amidation, Reduction)

The functional groups of this compound, namely the carboxylic acid and the amino group, can undergo a variety of transformations to create a diverse range of derivatives. smolecule.com

Esterification: The carboxylic acid group can be converted into an ester by reacting the compound with an alcohol in the presence of an acid catalyst. This reaction is a common method for modifying the properties of the molecule or for protecting the carboxyl group during subsequent reactions. smolecule.com

Amidation: The carboxylic acid can react with an amine to form an amide bond, a fundamental reaction in peptide synthesis. britannica.com This can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, and then reacting it with an amine. britannica.com Alternatively, the amino group of the title compound can react with a carboxylic acid or its derivative to form an amide. smolecule.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. britannica.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgchemistrysteps.com Borane (BH₃) is another effective reagent for this reduction. britannica.com This transformation opens up pathways to a different class of derivatives with potentially new chemical and biological properties.

Role As an Unnatural Amino Acid and Building Block in Chemical Synthesis

Incorporation into Peptides and Peptidomimetics

The integration of unnatural amino acids such as (R)-3-Amino-4-(4-iodophenyl)butanoic acid into peptide chains is a key strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. Natural peptides often face limitations as therapeutic agents due to rapid degradation by proteases and poor bioavailability. Peptidomimetics are designed to overcome these drawbacks.

The design of peptide ligand mimetics involves replacing standard amino acids with unnatural ones to enhance biological activity and stability. The incorporation of β-amino acids like this compound can introduce conformational rigidity and resistance to enzymatic degradation. This leads to advantageous surrogates of natural peptides with improved in-vivo stability, enhanced potency, better oral absorption, and increased selectivity for their biological targets. The iodophenyl moiety, in particular, can be used for further chemical modifications or to introduce a heavy atom for structural studies. smolecule.com It can also influence binding affinity to specific biological targets. smolecule.comnih.gov

This compound and similar unnatural amino acids are instrumental in the development of novel short-chain peptide analogues. These modified peptides are significant candidates in the research and development pipelines of pharmaceutical companies. By incorporating this building block, chemists can fine-tune the properties of peptidic substrates, inhibitors, or effectors, leading to optimized molecules with enhanced therapeutic potential and proteolytic resistance.

Design and Synthesis of Analogues and Derivatives

The structure of this compound serves as a template for the design and synthesis of a wide range of analogues and derivatives. The core structure can be modified at several positions to explore structure-activity relationships and optimize biological activity. The iodine atom on the phenyl ring is particularly amenable to substitution reactions, allowing for further derivatization. smolecule.com Additionally, the amino and carboxylic acid groups can undergo typical reactions like amidation and esterification to create more complex molecules. smolecule.com

The synthesis of these compounds often involves multi-step processes that may include chiral resolution to obtain the desired (R)-enantiomer. smolecule.com The tert-butoxycarbonyl (Boc) protecting group is commonly used during synthesis to control reactivity, particularly in the creation of complex peptides. nbinno.commasterorganicchemistry.com

Below is a table of selected analogues of this compound where the iodo- group is substituted.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (R)-3-Amino-4-(4-bromophenyl)butanoic acid | 773045-17-3 | C₁₀H₁₂BrNO₂ | 258.12 |

| (R)-3-Amino-4-(4-cyanophenyl)butyric acid hydrochloride | 269726-85-4 | C₁₁H₁₃ClN₂O₂ | 240.70 |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 936630-57-8 | C₁₀H₁₀F₃NO₂ | 233.19 |

| (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid | 64913-50-4 | C₁₀H₁₃NO₃ | 195.22 |

This table is interactive. Click on the headers to sort the data.

Utility in Combinatorial Library Synthesis for Drug Discovery

Unnatural amino acids, including this compound and its derivatives, are highly valuable in the construction of small-molecule combinatorial libraries. These libraries, which consist of a large number of systematically synthesized compounds, are a cornerstone of modern drug discovery. By incorporating diverse building blocks like this iodinated amino acid, researchers can rapidly generate a multitude of structurally varied molecules. Screening these libraries against biological targets can accelerate the identification of new lead compounds for drug development. nbinno.com The use of such specialized amino acids has already had a significant impact on the drug discovery process.

Biological Activity and Molecular Interactions

Receptor Binding Studies

Investigations into the receptor binding profile of (R)-3-Amino-4-(4-iodophenyl)butanoic acid are crucial for elucidating its pharmacological mechanism of action. Studies have primarily focused on its potential to interact with neurotransmitter receptors, drawing parallels from its well-characterized analogues. smolecule.com

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in reducing neuronal excitability. nih.govnih.gov Its effects are mediated through two main types of receptors: GABA-A, which are ligand-gated ion channels, and GABA-B, which are G-protein-coupled receptors. nih.gov

This compound is a structural analogue of GABA and shares a high degree of similarity with potent GABA-B receptor agonists like Baclofen (B1667701) ((R)-3-Amino-4-(4-chlorophenyl)butanoic acid). The key difference is the substitution of a chlorine atom with an iodine atom on the phenyl ring. This structural relationship strongly suggests that this compound may also modulate the GABAergic system, likely acting as an agonist at GABA-B receptors. smolecule.comnih.govnih.gov The activation of GABA-B receptors typically leads to prolonged synaptic inhibition by affecting potassium and calcium channels. openstax.org While direct studies on the GABAergic activity of the iodo-analogue are limited, its potential is inferred from the established pharmacology of its counterparts.

Comparative Analysis of GABA Analogues

| Compound | Structure | Primary Receptor Target |

| GABA | GABA-A, GABA-B | |

| (R)-Baclofen | GABA-B Agonist | |

| This compound | Chemical structure with a butanoic acid backbone, an amino group at position 3, and a 4-iodophenyl group at position 4. | Postulated GABA-B Agonist |

| Phenibut | GABA-B Agonist |

The binding affinity of a compound for its receptor is a key determinant of its potency. For this compound, investigations into its binding affinity for neurotransmitter receptors are an active area of research to fully understand its pharmacological profile. smolecule.com

Separately, the 4-(p-iodophenyl)butyric acid (IPBA) moiety, a component of the compound's broader structure, has been extensively studied as an albumin-binding moiety (ABM). nih.goveur.nl This fragment is known to bind with high affinity to serum albumin, a property leveraged in drug design to extend the plasma half-life of various therapeutic agents and radioligands. nih.govnih.govresearchgate.net For example, the dissociation constant (Kd) of a radioiodinated IPBA-estrogen derivative for albumin was found to be 0.31 μM, similar to that of IPBA itself (Kd = 0.30 μM). nih.gov This demonstrates the strong affinity of the iodophenyl-alkanoic acid structure for albumin. While this affinity for albumin is well-documented, it is distinct from its potential binding to neurological receptors, which remains a subject for further specific investigation.

Enzyme Interaction and Related Metabolic Pathways (e.g., Amino Acid Metabolism)

As an amino acid derivative, this compound is expected to interact with enzymes involved in amino acid metabolism. smolecule.com The metabolic fate of many amino acids is governed by aminotransferases, enzymes that typically require pyridoxal (B1214274) phosphate (B84403) (PLP) as a cofactor to catalyze the transfer of an amino group to a keto-acid. libretexts.orgmdpi.com

Given its structure, the compound could potentially serve as a substrate or an inhibitor for enzymes such as GABA transaminase (GABA-T), which is responsible for the degradation of GABA. mdpi.com Inhibition of GABA-T would lead to increased levels of GABA in the brain, enhancing inhibitory neurotransmission. Studies on related compounds have shown that modifications to the basic amino acid structure can lead to potent enzyme inactivators. mdpi.com Further research is required to determine the specific enzymatic interactions of this compound and its impact on amino acid metabolic pathways.

Cellular Responses and Biological Effects

The interaction of this compound with receptors and enzymes translates into specific cellular responses and broader biological effects. Preliminary studies have pointed towards its potential in neuroprotection and the use of its derivatives in studying fundamental cellular processes like apoptosis. smolecule.com

Preliminary studies suggest that this compound may possess neuroprotective properties. smolecule.com Neuroprotection involves mechanisms that defend neurons from injury or degeneration, which is a key therapeutic goal in a range of neurological disorders. mdpi.com The potential neuroprotective effects of this compound could be linked to its presumed activity as a GABA-B receptor agonist. By enhancing inhibitory neurotransmission, it could counteract the excessive neuronal excitation (excitotoxicity) that contributes to cell death in conditions like ischemia and traumatic brain injury. nih.gov Other novel synthetic amino acid derivatives have also been shown to protect against cellular damage and apoptosis in neuronal cell lines by mitigating oxidative stress. nih.gov

Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. mdpi.com The core structure of 3-aminopropanoic acid can be chemically modified to create derivatives with specific biological activities. Research has shown that derivatives of related propanoic acid compounds can induce apoptosis in cancer cell lines, making them promising scaffolds for the development of novel anticancer agents. mdpi.commdpi.com For instance, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have demonstrated significant antiproliferative activity by inducing apoptosis. mdpi.com While specific studies on apoptosis modulation by derivatives of this compound are not yet widely reported, its chemical scaffold holds potential for the design of probes and therapeutic candidates targeting apoptotic pathways.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of this compound is intrinsically linked to its specific chemical structure. Structure-Activity Relationship (SAR) studies, which involve the synthesis and biological evaluation of structural analogues, are crucial for understanding the molecular features necessary for its interaction with biological targets. Research in this area has primarily focused on analogues of baclofen, a structurally similar GABAB receptor agonist, to explore the impact of modifications to the phenyl ring and other parts of the molecule.

Detailed research into a series of baclofen analogues has provided valuable insights into the role of the substituent at the para-position of the phenyl ring. One key study synthesized and evaluated the GABAB receptor agonist activity of several compounds, including (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride. chalcogen.ro The findings from this research demonstrated that the nature of the halogen or other groups at this position significantly influences the compound's potency.

The study revealed that (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride is a potent GABAB receptor agonist. chalcogen.ro When compared to its parent compound, baclofen, which has a chlorine atom at the same position, the iodo-substituted analogue displayed noteworthy activity. Furthermore, comparison with other newly synthesized analogues, such as an ethynyl-substituted version, helped to elucidate the electronic and steric requirements for effective receptor interaction. chalcogen.ro

The key findings from this comparative study are summarized in the data table below, which highlights the GABAB receptor agonist potencies of the different analogues. It is important to note that while the study was conducted on the racemic mixtures, it is widely accepted that the (R)-enantiomer is the pharmacologically active form for this class of compounds. chalcogen.ro

| Compound | Para-substituent on Phenyl Ring | GABAB Receptor Agonist Potency (ED50 in μM) |

|---|---|---|

| (RS)-Baclofen | -Cl | Not explicitly quantified in this study, but used as a reference. |

| (RS)-4-amino-3-(4-iodophenyl)butanoic acid hydrochloride | -I | 32 |

| (RS)-4-amino-3-(4-ethynylphenyl)butanoic acid hydrochloride | -C≡CH | 240 |

Radiochemistry and Applications in Molecular Imaging Research

Radioiodination Strategies for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Probes

The iodophenyl group within the 4-(4-iodophenyl)butanoic acid structure is a prime target for labeling with various iodine radioisotopes, making it suitable for both SPECT (e.g., Iodine-123, Iodine-131) and PET (e.g., Iodine-124) imaging. A prevalent and efficient method for introducing these radioisotopes is through a tin-halogen exchange reaction.

This strategy typically involves the synthesis of a trialkylstannyl precursor, such as a tributylstannyl derivative, where the iodine atom is replaced by a -Sn(Bu)₃ group. This precursor is then reacted with a source of radioiodine in the presence of an oxidizing agent. Common oxidants used to facilitate this exchange include N-chlorosuccinimide (NCS) and chloramine-T. mdpi.com This destannylation reaction can be performed in one or two steps, often achieving high radiochemical yields and purity, allowing for the reliable production of radioiodinated probes for preclinical and clinical research. nih.gov For example, a single-step radiosynthesis of a related compound, radioiodinated 4-iodo-L-phenylalanine, from a tin precursor reported an average radiochemical yield of 94.8 ± 3.4%. nih.gov

Role as an Albumin-Binding Moiety (ABM) in Radiopharmaceutical Design

A primary application of the 4-(4-iodophenyl)butanoic acid structure in radiopharmaceutical science is its function as a potent albumin-binding moiety (ABM). mdpi.comnih.gov Serum albumin is the most abundant protein in blood plasma, and by designing radioligands that can reversibly bind to it, researchers can significantly alter the agent's pharmacokinetic profile. The addition of an ABM like IPBA is a widely adopted strategy to extend the blood half-life of small-molecule radiopharmaceuticals, which otherwise tend to be cleared from circulation too rapidly for effective therapy. nih.gov The 4-(p-iodophenyl)butanoate component has been shown to bind to albumin with high affinity, a property that is crucial for its function. nih.govthno.org

The incorporation of a 4-(4-iodophenyl)butanoic acid-based ABM into a radiopharmaceutical has a profound impact on its pharmacokinetics and biodistribution. The primary effect is a significant extension of the radiotracer's circulation time in the bloodstream. thno.org For example, a prostate-specific membrane antigen (PSMA)-targeting agent, CTT1403, which contains this ABM, exhibited prolonged blood circulation with 25% of the injected dose per gram (%ID/g) remaining at 1 hour, decreasing to 2.5 %ID/g at 72 hours. In stark contrast, the equivalent compound without the ABM was almost completely cleared from the blood within the first hour (0.25 %ID/g). thno.org

This extended blood residence time often leads to higher and more sustained accumulation of the radiopharmaceutical in tumor tissues. thno.org The increased exposure time allows for more of the targeting agent to bind to its receptor on cancer cells. Studies on folate radioconjugates showed that stronger albumin-binding properties translated directly into enhanced blood residence, which in turn led to high tumor uptake, reaching 30–45% of the injected activity per gram (% IA/g) at 24 hours post-injection. nih.gov However, this prolonged circulation can also increase uptake in healthy, well-perfused organs, which is a critical consideration in radiopharmaceutical design. mdpi.com

Table 1: Impact of 4-(p-Iodophenyl)butyric Acid (IPBA) Moiety on Radiopharmaceutical Pharmacokinetics

| Radioligand Type | Base Compound (No ABM) | Compound with IPBA Moiety | Key Pharmacokinetic Change | Source |

| PSMA Ligand | CTT1401 | CTT1403 | Blood retention at 1h: 0.25 %ID/g -> 25 %ID/g | thno.org |

| Tumor uptake at 4h: 3.0 %ID/g -> 17 %ID/g | thno.org | |||

| Integrin αvβ6 Peptide | Parent Peptide | [64Cu]Cu DOTA-IP-αvβ6-BP | Tumor uptake at 4h: <2.5 %ID/g -> 7.60 %ID/g | nih.gov |

| Folate Conjugate | 5-(p-iodophenyl)pentanoate | 4-(p-iodophenyl)butanoate | Increased blood residence time (T₅₀%IA ~0.8h -> ~8h) | nih.gov |

While the enhanced blood circulation provided by the 4-(4-iodophenyl)butanoic acid ABM is beneficial for tumor targeting, it presents a significant challenge: increased and prolonged radiation exposure to healthy tissues, particularly the kidneys. The kidneys are often a dose-limiting organ for many small-molecule radiopharmaceuticals, and high renal accumulation can lead to nephrotoxicity. researchgate.net Research has shown that for some radioligands containing the IPBA moiety, the increase in kidney retention can be substantial and may outweigh the therapeutic benefit from higher tumor uptake. researchgate.netnih.gov

Several strategies are being explored to optimize the tumor-to-kidney ratio:

Co-administration of Protective Agents: General strategies to reduce renal reabsorption of radiopharmaceuticals include the co-infusion of positively charged amino acids (lysine, arginine) or plasma expanders like Gelofusine. nih.gov These agents compete for reabsorption mechanisms in the kidney tubules, thereby reducing the uptake of the radioligand.

Integration into Specific Radioligands (e.g., RGD Peptides, FAPI Tracers, Folate Radioconjugates)

The versatility of the 4-(4-iodophenyl)butanoic acid ABM is demonstrated by its successful integration into a wide variety of targeting ligands for different cancer types. nih.gov

RGD Peptides: Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are used to target αvβ3 integrin, a protein highly expressed on endothelial cells of newly forming blood vessels in tumors. Incorporating the IPBA moiety into RGD peptide-based probes aims to improve their pharmacokinetics for more effective tumor imaging and targeted radionuclide therapy. researchgate.net

FAPI Tracers: Fibroblast Activation Protein (FAP) is overexpressed in cancer-associated fibroblasts in the stroma of more than 90% of epithelial carcinomas, making it an attractive theranostic target. researchgate.net However, many FAP inhibitors (FAPI) clear from the body too quickly for therapeutic applications. To overcome this, researchers have developed FAPI tracers conjugated with an albumin binder. snmjournals.org One such tracer, TEFAPI-06, utilizes the 4-(p-iodophenyl) butyric acid moiety to prolong blood circulation and enhance tumor retention. researchgate.netsnmjournals.orgsnmjournals.org

Folate Radioconjugates: The folate receptor is overexpressed in several cancers, including ovarian and lung. Modifying folate-based radioconjugates with the 4-(p-iodophenyl)butanoate entity has been shown to be highly effective in improving their in vivo properties. nih.gov This modification enhances blood residence time, leading to significantly increased tumor accumulation and making these agents more suitable for radioligand therapy. nih.goveur.nl

Preclinical Evaluation of Imaging Probes (e.g., in vivo SPECT Imaging in Animal Models)

Preclinical evaluation in relevant animal models is a critical step in the development of these novel radiopharmaceuticals. In vivo SPECT and PET imaging, along with ex vivo biodistribution studies, are used to confirm the efficacy and characterize the behavior of probes containing the 4-(4-iodophenyl)butanoic acid moiety.

These studies are typically conducted in mice bearing human tumor xenografts. For instance, a radioiodinated estradiol (B170435) derivative modified with IPBA ([¹³¹I]IPBA-EE) was evaluated using SPECT/CT imaging in mice with estrogen receptor-positive (MCF-7) breast cancer tumors. nih.govacs.org The images clearly delineated the tumors, and biodistribution analysis confirmed high uptake, reaching 6.07 ± 0.20 %ID/g at 7 hours post-injection. nih.govacs.org Similarly, FAPI and PSMA-targeted radioligands containing this ABM have been evaluated in various tumor models, consistently demonstrating higher tumor accumulation compared to their counterparts without the albumin-binding functionality. researchgate.netsnmjournals.org

Table 2: Preclinical Tumor Uptake in Animal Models for Radioligands with a 4-(p-Iodophenyl)butyric Acid Moiety

| Radioligand | Target | Animal Model | Tumor Uptake (%ID/g or %IA/g) | Time Point | Source |

| [¹³¹I]IPBA-EE | Estrogen Receptor | MCF-7 Breast Cancer | 6.07 ± 0.20 %ID/g | 7 h | nih.govacs.org |

| ¹⁷⁷Lu-CTT1403 | PSMA | PC3-PIP Prostate Cancer | ~47 %IA/g | 72 h | researchgate.net |

| [64Cu]Cu DOTA-IP-αvβ6-BP | Integrin αvβ6 | BxPC-3 Pancreatic Cancer | 7.60 ± 0.43 %ID/g | 4 h | nih.gov |

| ¹⁷⁷Lu-RedFol-1/3 | Folate Receptor | KB Tumor | 30 - 45 %IA/g | 24 h | nih.gov |

Analytical and Spectroscopic Characterization Techniques in Research

Stereochemical Purity Determination Methodologies

Ensuring the enantiomeric purity of (R)-3-Amino-4-(4-iodophenyl)butanoic acid is critical for its specific biological and chemical applications. The primary methodology for determining stereochemical purity is chiral High-Performance Liquid Chromatography (HPLC). This technique is adept at separating enantiomers, allowing for the quantification of the desired (R)-enantiomer in the presence of its (S)-counterpart.

The separation is typically achieved using a chiral stationary phase (CSP). For amino acid derivatives like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide antibiotic-based CSPs (e.g., teicoplanin) have proven effective. yakhak.orggoogle.commst.edusigmaaldrich.com The choice of CSP is crucial for achieving optimal enantioseparation. yakhak.org

The mobile phase composition, which typically consists of a mixture of an organic solvent (such as methanol, ethanol, or acetonitrile) and an aqueous buffer, is optimized to maximize the resolution between the enantiomeric peaks. mst.edusigmaaldrich.com The retention of the enantiomers on the CSP is influenced by the formation of transient diastereomeric complexes, which have different interaction energies.

In a typical analysis, a solution of the compound is injected into the HPLC system. The chromatogram will show two distinct peaks corresponding to the (R) and (S) enantiomers if both are present. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess (e.e.) can then be calculated using the following formula:

e.e. (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100

For research-grade this compound, an enantiomeric excess of ≥98% is often required.

Table 1: Representative Chiral HPLC Method Parameters for Stereochemical Purity Determination

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) |

| Mobile Phase | Isocratic mixture of organic solvent (e.g., Methanol) and aqueous buffer (e.g., Formic acid in water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient |

Advanced Spectroscopic Analysis in Research Contexts (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, High-Performance Liquid Chromatography)

Advanced spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Based on the structure and data from analogous compounds, the expected ¹H NMR signals are as follows:

Aromatic protons on the iodophenyl ring would appear as two doublets in the downfield region (typically δ 7.0-8.0 ppm).

The proton at the chiral center (C3) would likely appear as a multiplet.

The methylene (B1212753) protons adjacent to the phenyl ring (C4) and the carboxylic acid (C2) would also produce multiplets.

The protons of the amino group and the carboxylic acid group are often broad and may exchange with deuterium (B1214612) oxide (D₂O).

Table 2: Expected ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | ~7.6 | d |

| Aromatic-H | ~7.0 | d |

| CH-NH₂ | ~3.5-4.0 | m |

| CH₂-Ar | ~2.8-3.2 | m |

| CH₂-COOH | ~2.4-2.7 | m |

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound, the molecular formula is C₁₀H₁₂INO₂. smolecule.com The expected monoisotopic mass would be approximately 305.0 g/mol . smolecule.com In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as its protonated molecule [M+H]⁺ at m/z 306.

The fragmentation pattern in MS/MS analysis can further confirm the structure. Common fragmentation pathways for similar butanoic acid derivatives include the loss of the carboxylic acid group (-COOH) and cleavage of the carbon-carbon bonds in the butanoic acid chain.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 306 |

| [M-COOH]⁺ | 261 |

High-Performance Liquid Chromatography (HPLC):

In addition to its use in chiral separations, reversed-phase HPLC (RP-HPLC) is a standard technique for assessing the chemical purity of this compound. In this method, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid (TFA). The purity is determined by the relative area of the main peak in the chromatogram.

Research Perspectives and Future Directions

Development of Novel Analogues for Specific Biological Targets

The development of novel analogues based on the (R)-3-Amino-4-(4-iodophenyl)butanoic acid scaffold is a promising avenue for targeting specific biological processes and diseases. By modifying the core structure, researchers can fine-tune the compound's properties to enhance its affinity for specific molecular targets, improve its pharmacokinetic profile, and increase therapeutic efficacy.

One area of exploration involves creating derivatives to target overexpressed receptors on cancer cells. mdpi.com For instance, by conjugating the butanoic acid structure with moieties that bind to specific cancer markers, new targeted therapies can be designed. The synthesis of amino acid-substituted derivatives is a key strategy, allowing for the creation of a library of compounds with diverse biological activities. mdpi.com The process often involves multi-step synthesis, starting with a core scaffold and adding different functional groups to generate novel molecules. nih.gov

Future research could focus on designing analogues that act as allosteric modulators of enzymes or receptors. mdpi.com These compounds could offer higher specificity and reduced side effects compared to traditional inhibitors. The design process would involve computational modeling to predict the binding of different analogues to the target protein, followed by chemical synthesis and biological evaluation. mdpi.commdpi.com

Key research directions include:

Synthesis of Halogenated Derivatives: Exploring the impact of different halogen substitutions (e.g., bromine, fluorine) on the phenyl ring to modulate binding affinity and metabolic stability. bldpharm.comsigmaaldrich.com

Peptide Conjugates: Linking the compound to peptides to target specific cell surface receptors with high precision.

Enzyme Inhibitors: Designing analogues that can act as mechanism-based inactivators for enzymes involved in disease progression, such as aminotransferases. nih.govmdpi.com

Exploration of New Biochemical Mechanisms and Interactions

While the role of this compound and its derivatives in targeting cancer cells is an active area of research, a deeper understanding of their precise biochemical mechanisms is still evolving. A significant focus is on how these molecules interact with cancer cell membranes, which are structurally and functionally different from those of normal cells.

One established mechanism involves the exploitation of lipid rafts, specialized membrane microdomains that are more abundant in cancer cells to meet their higher metabolic needs. rarecancernews.com Compounds like CLR131, which is a radioiodinated phospholipid drug conjugate, are designed to target these lipid rafts. rarecancernews.comlymphomanewstoday.com Once a sufficient number of molecules bind to a lipid raft, the cell membrane internalizes the raft, allowing the therapeutic agent to accumulate inside the cancer cell and exert its effect. rarecancernews.com

Future investigations will likely focus on:

Identifying Intracellular Targets: Once inside the cell, the specific organelles or proteins that the compound or its metabolites interact with need to be identified. This could reveal new therapeutic targets and mechanisms of action.

Mechanism-Based Inactivation Studies: Investigating whether analogues of this compound can act as mechanism-based inactivators of specific enzymes. nih.gov This involves the compound being processed by the enzyme's catalytic cycle, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. nih.gov

Interaction with Transport Proteins: Characterizing how the compound is transported across the cell membrane and whether specific transporters are involved. This could lead to strategies for enhancing its uptake in target cells.

Understanding these biochemical interactions in detail will be crucial for optimizing the design of future drugs based on this scaffold and for identifying potential mechanisms of resistance.

Advancements in Radiopharmaceutical Design Leveraging Albumin-Binding Properties

A major challenge in radiopharmaceutical development is the rapid clearance of small molecules from the bloodstream, which can limit their accumulation in tumors and thus reduce therapeutic efficacy. nih.govacs.org A highly effective strategy to overcome this is to incorporate an albumin-binding moiety (ABM) into the radiopharmaceutical design. nih.govacs.org Human serum albumin (HSA) is the most abundant protein in plasma and has an exceptionally long half-life, making it an ideal carrier for therapeutic agents. nih.gov

The 4-(p-iodophenyl)butyric acid (IPBA) group, a core component of this compound, has emerged as a versatile and potent ABM. nih.govmdpi.com By binding non-covalently to albumin, IPBA-conjugated radiopharmaceuticals can circulate in the bloodstream for longer periods, leading to enhanced tumor uptake and retention. nih.govacs.orgnih.gov This extended blood half-life is crucial for improving the therapeutic index of radioligand therapies. nih.gov

Research has demonstrated the successful application of IPBA and its analogues in various radiopharmaceuticals:

Enhanced Tumor Targeting: Conjugating IPBA to targeting vectors like folate or prostate-specific membrane antigen (PSMA) ligands has been shown to significantly increase their accumulation in tumors. mdpi.comnih.gov

Improved Pharmacokinetics: The albumin-binding property dramatically alters the biodistribution profile, reducing rapid kidney clearance and increasing residence time in circulation. nih.govnih.gov For example, the plasma half-life of ¹³¹I-CLR1404, a related compound, was found to be 822 hours in a phase 1 study. nih.govnih.gov

Versatility: The IPBA moiety can be attached to a wide range of small molecules, peptides, and other targeting agents, making it a broadly applicable tool in radiopharmaceutical design. nih.govnih.gov

The table below summarizes findings from studies investigating the impact of an IPBA-based albumin-binding moiety on the pharmacokinetic properties of various radiopharmaceuticals.

| Radiopharmaceutical Target | Effect of IPBA Conjugation | Key Findings | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) | Enhanced Metabolic Stability and ER-Targeting | [¹³¹I]IPBA-EE showed significantly higher uptake in ER-positive tumors (6.07 ± 0.20% ID/g) compared to ER-negative tumors. | nih.gov |

| Folate Receptor | Increased Tumor Uptake and Reduced Kidney Retention | 4-(p-iodophenyl)butanoate binds to albumin with high affinity, improving the pharmacokinetic profile of folate radioconjugates. | nih.gov |

| Melanocortin 1 Receptor (MC1-R) | Significantly Higher Accumulation in Tumors | NAPamide radiopharmaceuticals with an IPB motif exhibited increased circulation time and higher uptake in B16F10 tumors. | mdpi.com |

| Prostate-Specific Membrane Antigen (PSMA) | Longer Retention in Tumor Tissues | PSMA ligands with IPBA show higher tumor accumulation compared to ligands without the albumin-binding moiety. | nih.govmdpi.com |

Future advancements in this area will likely focus on optimizing the linker technology used to attach the ABM to the targeting molecule and fine-tuning the binding affinity to albumin to achieve the ideal balance between circulation time and clearance from non-target tissues. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.